Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-10(2,3)16-9(15)14-11(4-5-11)7-6-17-8(12)13-7/h6H,4-5H2,1-3H3,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIDFDCXLJXJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amine with tert-butyl chloroformate under basic conditions.
Chemical Reactions Analysis
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate can undergo various chemical reactions:
Scientific Research Applications
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate involves its interaction with biological targets:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate
- Molecular Formula : C₁₂H₁₉N₃O₂S
- Molecular Weight : 269.37 g/mol
- CAS No.: 2229505-49-9 .
Structural Features :
- A cyclopropane ring substituted with a 2-amino-1,3-thiazol-4-yl group.
- A tert-butyl carbamate moiety attached to the cyclopropane nitrogen.
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The compound belongs to a class of tert-butyl carbamates with cyclopropane/cyclobutane cores and heterocyclic substituents. Key analogues include:
* Calculated based on molecular formula.
Key Observations :
- Ring Size: Cyclobutane analogues (e.g., tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate) exhibit increased molecular weight (~14 g/mol) compared to cyclopropane derivatives due to the additional methylene group .
- Substituent Effects: Electron-Withdrawing Groups: The 3-fluorophenyl substituent (in tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) enhances stability but reduces solubility in polar solvents compared to the amino-thiazole group .
Physicochemical Properties
Notes:
Critical Gaps :
Biological Activity
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate is a compound characterized by the presence of a thiazole ring, which includes both sulfur and nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The IUPAC name of the compound is This compound . Its molecular formula is , and it has a molecular weight of approximately 253.34 g/mol. The compound can be synthesized through several steps, including the formation of the thiazole ring via Hantzsch synthesis, introduction of the cyclopropyl group, and carbamate formation using tert-butyl chloroformate.
Antimicrobial Properties
Thiazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit activity against various bacterial and fungal strains. For instance, studies have shown that certain thiazole derivatives possess significant inhibitory effects on gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Activity
This compound has been investigated for its anticancer properties. A structure-activity relationship (SAR) analysis suggests that the thiazole moiety is crucial for cytotoxic activity against cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
In vitro studies have shown that this compound can induce apoptosis in cancer cells, likely through mechanisms involving the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Case Studies
- Antitumor Activity : A study evaluated a series of thiazole derivatives, including those similar to this compound, revealing significant growth inhibition in cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The best-performing compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound's interaction with P-glycoprotein (P-gp), a key player in drug resistance, was analyzed. It was found to stimulate ATPase activity in P-gp, suggesting that it may influence drug efflux mechanisms in resistant cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 1.61 - 1.98 |
| 2-Aminothiazole | - | Antimicrobial | 5.0 |
| Thiamine (Vitamin B1) | - | Neuroprotective | N/A |
Q & A
What are the standard synthetic routes for Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate?
Category: Basic
Answer:
The synthesis typically involves reacting 1-(2-amino-1,3-thiazol-4-yl)cyclopropanamine with tert-butyl chloroformate in the presence of a base. Key reaction parameters include:
Contradictions to Note:
- uses DCM as the solvent, while suggests THF for similar carbamate syntheses. Solvent choice may impact yield and byproduct formation.
How can conflicting crystallographic data for this compound be resolved?
Category: Advanced
Answer:
Conflicting anisotropic displacement parameters or space group assignments can arise due to twinning or poor crystal quality. Use the following workflow:
Data Reprocessing: Re-examine raw diffraction data using SHELXL for refinement and ORTEP for visualization .
Validation: Cross-check with PLATON or CCDC tools to detect twinning or disorder .
Alternative Methods: Employ synchrotron radiation for high-resolution data or use computational tools like DFT to model electron density discrepancies .
Example Workflow Table:
| Step | Tool/Method | Purpose |
|---|---|---|
| Data Refinement | SHELXL | Optimize atomic coordinates and ADPs |
| Visualization | ORTEP-III | Anisotropic displacement ellipsoid analysis |
| Validation | PLATON (TWIN/BVS check) | Identify crystallographic anomalies |
What spectroscopic methods are most effective for characterizing this compound?
Category: Basic
Answer:
Key techniques include:
- ¹H/¹³C NMR: Confirm cyclopropane geometry and carbamate linkage (e.g., tert-butyl group at δ ~1.4 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy: Identify N-H (3300–3500 cm⁻¹) and C=O (1690–1730 cm⁻¹) stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
